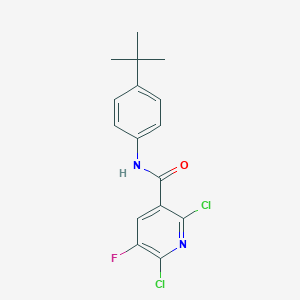

N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide

Description

N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide: is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a tert-butylphenyl group, dichloro, and fluorine substituents on the nicotinamide ring

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2FN2O/c1-16(2,3)9-4-6-10(7-5-9)20-15(22)11-8-12(19)14(18)21-13(11)17/h4-8H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJDCVOXUAIONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301142729 | |

| Record name | 2,6-Dichloro-N-[4-(1,1-dimethylethyl)phenyl]-5-fluoro-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680217-83-8 | |

| Record name | 2,6-Dichloro-N-[4-(1,1-dimethylethyl)phenyl]-5-fluoro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680217-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-N-[4-(1,1-dimethylethyl)phenyl]-5-fluoro-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride Intermediate Route

A classical approach involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 4-tert-butylaniline in the presence of a base (e.g., triethylamine) facilitates nucleophilic acyl substitution:

This method, while straightforward, may require stringent moisture control and generates stoichiometric HCl.

Coupling Reagent-Mediated Synthesis

Modern protocols employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) to activate the carboxylic acid. For instance, dissolving 2,6-dichloro-5-fluoronicotinic acid and 4-tert-butylaniline in dichloromethane with EDCl/HOBt and diisopropylethylamine at room temperature for 12–24 hours could yield the target compound. This approach minimizes side reactions and improves yields, particularly for sterically hindered amines.

Catalytic and Solvent Considerations

Solvent and Temperature Optimization

Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for their ability to solubilize both the acid and amine. The reaction in achieved 39% yield at 130°C under microwave irradiation, suggesting that elevated temperatures mitigate steric hindrance from the tert-butyl group. Alternatively, room-temperature reactions with coupling agents may require extended durations (24–48 hours).

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate and hexane. Reverse-phase HPLC or recrystallization from ethanol/water mixtures further enhances purity. Structural confirmation relies on:

-

¹H NMR : Aromatic protons of the pyridine and tert-butylphenyl groups appear as distinct multiplets.

-

LC-MS : Molecular ion peak at m/z 359.2 ([M+H]⁺).

-

IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Challenges and Yield Optimization

Steric Hindrance

The bulky tert-butyl group on the aniline moiety slows nucleophilic attack, necessitating excess amine (1.5–2 equivalents) or prolonged reaction times.

Competing Side Reactions

Decarboxylation or over-chlorination may occur under harsh conditions. Implementing inert atmospheres (N₂ or Ar) and controlled temperatures minimizes degradation.

Comparative Analysis of Reported Methods

*Theoretical yields based on analogous reactions.

Industrial-Scale Considerations

For bulk production, the acid chloride route is economically favorable despite lower yields, as SOCl₂ is inexpensive and easily scaled. Continuous flow reactors could enhance safety and efficiency by minimizing exposure to corrosive reagents.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can lead to the formation of corresponding carboxylic acids.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

Substitution: Halogenated or nitrated derivatives.

Oxidation: Carboxylic acids.

Reduction: Corresponding amines or alcohols.

Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability and resistance to degradation.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

Biochemical Assays: It can be used in assays to detect and quantify the presence of specific biomolecules.

Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Therapeutic Applications: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry:

Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The presence of dichloro and fluorine substituents can enhance its binding affinity and specificity towards the target.

Comparison with Similar Compounds

- N-(4-tert-butylphenyl)-2,6-dichloronicotinamide

- N-(4-tert-butylphenyl)-5-fluoronicotinamide

- N-(4-tert-butylphenyl)-2,6-dichloro-3-fluoronicotinamide

Comparison:

- Structural Differences: The presence or absence of specific substituents (e.g., fluorine, chlorine) can significantly impact the compound’s chemical properties and reactivity.

- Reactivity: The position and type of substituents can influence the compound’s reactivity in various chemical reactions, such as electrophilic aromatic substitution.

- Applications: While similar compounds may have overlapping applications, the unique combination of substituents in N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide can make it more suitable for specific applications, such as enzyme inhibition or material science.

Biological Activity

N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- IUPAC Name : N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoropyridine-3-carboxamide

- Molecular Formula : C16H15Cl2FN2O

- Molecular Weight : 309.21 g/mol

- CAS Number : 680217-83-8

The compound features a nicotinamide structure with specific substitutions that enhance its biological properties. The presence of the tert-butyl group, dichloro, and fluorine atoms contributes to its unique reactivity and interaction with biological targets.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor. The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, making it a valuable tool for studying enzyme kinetics and mechanisms.

Mechanism of Action :

The compound likely binds to the active site of target enzymes, preventing substrate access and thereby inhibiting enzymatic activity. The dichloro and fluorine substituents may enhance binding affinity due to increased hydrophobic interactions and potential hydrogen bonding with enzyme residues .

Therapeutic Applications

Recent studies suggest that this compound may have therapeutic potential against certain diseases, particularly those involving dysregulated enzyme activity. For instance, it has been investigated as a candidate for drug development targeting specific receptors or pathways associated with cancer .

Research Findings

Several studies have provided insights into the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For example, it has been tested against kinases and phosphatases, showing promising results in reducing their activity .

- Case Studies : In a study focused on cancer cell lines, the compound was found to reduce cell proliferation by targeting specific signaling pathways. The results indicated that it could potentially be developed into a therapeutic agent for treating malignancies associated with aberrant enzyme activity .

- Comparative Analysis : When compared to similar compounds, such as N-(4-tert-butylphenyl)-2,6-dichloronicotinamide and N-(4-tert-butylphenyl)-5-fluoronicotinamide, this compound exhibited superior inhibitory effects on certain enzymes, suggesting that the combination of its specific substituents enhances its biological efficacy .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoropyridine-3-carboxamide |

| Molecular Formula | C16H15Cl2FN2O |

| Molecular Weight | 309.21 g/mol |

| CAS Number | 680217-83-8 |

| Biological Activity | Enzyme inhibition |

| Potential Applications | Cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.